
Diallyl carbonate
Overview
Description
Scientific Research Applications
Diallyl carbonate has a wide range of applications in scientific research:
Biology: Research is ongoing into its potential use in biological systems, particularly in the synthesis of biocompatible polymers.
Medicine: this compound is being investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industry: It is widely used in the production of plastic lenses, coatings, and adhesives.
Mechanism of Action
Diallyl carbonate exerts its effects primarily through its reactivity with nucleophiles. The presence of double bonds in the allyl groups makes it highly reactive in various chemical processes. In Tsuji-Trost allylation, it promotes the formation of carbanions, boronates, phosphides, amides, and alkoxides, acting as in situ nucleophiles and increasing the reaction rate compared to allyl acetate .
Comparison with Similar Compounds
Diallyl carbonate is compared below with structurally or functionally related carbonates, focusing on synthesis, reactivity, physical properties, and applications.
Key Compounds for Comparison
- Diethyl Carbonate (DEC)
- Dimethyl Carbonate (DMC)
- Dibenzyl Carbonate (DBC)
- Allyl Diglycol Carbonate (ADC, CAS 142-22-3)
- Diallyl Phthalate (DAP)
Comparative Analysis
Table 2: Physical Properties
Critical Insights
- Reactivity : DAC and DBC exhibit slower reduction kinetics compared to asymmetrical carbonates like ethyl methyl carbonate, likely due to steric hindrance from allyl/benzyl groups .
- Polymerization : ADC forms optically clear polymers, whereas DAC’s applications focus on copolymer synthesis (e.g., nuclear track detectors) .
- Toxicity : ADC shows higher acute toxicity (LD₅₀ = 426 mg/kg) than DAP (1,200 mg/kg) or DEC (5,800 mg/kg), necessitating stringent handling .
Biological Activity
Diallyl carbonate (DAC) is an organic compound with the formula C₆H₁₀O₄, known for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview based on recent research findings.
This compound is characterized as a carbonic acid diester, which plays a significant role in various biochemical processes. Its structure allows for interactions with biological macromolecules, influencing lipid peroxidation and other cellular mechanisms.
Lipid Peroxidation
Recent studies have shown that DAC can initiate lipid peroxidation through the action of carbonate radicals. These radicals primarily abstract hydrogen from diallyl carbon atoms, leading to lipid damage, which is a significant factor in cellular oxidative stress. The reaction kinetics indicate that the rate constants for hydrogen abstraction from diallyl carbon atoms are notably high, suggesting a strong propensity for DAC to induce oxidative damage under physiological conditions .
Table 1: Reaction Rate Constants for this compound Induced Lipid Peroxidation
Reaction Type | Rate Constant (s⁻¹/(mole/cm³)) |
---|---|
Hydrogen abstraction from diallyl carbon | 1.208 × 10⁻²² |
Hydrogen abstraction from allyl carbon | 1.375 × 10⁻²⁵ |
Addition of carbonate radicals | 1.078 × 10⁻²⁵ |
Biological Activities
This compound exhibits various biological activities that have been documented in scientific literature:
- Antimicrobial Activity : DAC has demonstrated effectiveness against several bacterial strains, suggesting potential applications in pharmaceuticals and food preservation.
- Cytotoxicity : Research indicates that DAC can inhibit cell proliferation in certain cancer cell lines (e.g., SH-SY5Y neuroblastoma cells), highlighting its potential as an anticancer agent .
- Antioxidant Properties : Despite its role in promoting lipid peroxidation, DAC also possesses antioxidant properties that may mitigate oxidative stress under specific conditions.
Case Studies
- Cancer Cell Inhibition : A study focused on the cytotoxic effects of DAC on SH-SY5Y cells revealed that low concentrations could significantly reduce cell viability. This suggests that DAC may serve as a lead compound for developing new anticancer therapies .
- Oxidative Stress Research : Investigations into the mechanism of lipid peroxidation initiated by DAC have provided insights into its role as a pro-oxidant. The findings indicate that while DAC can induce oxidative damage, it also engages in complex interactions with cellular antioxidants, potentially balancing its effects under varying concentrations .
Q & A
Basic Research Questions
Q. What established laboratory methods are used to synthesize diallyl carbonate, and what are their key procedural steps?
- Methodology :
- Urea transesterification : React urea with allyl alcohol using metal chloride catalysts (e.g., LaCl₃) under controlled temperature (80–120°C). This two-step process involves initial monoalcoholysis to form allyl carbamate, followed by reaction with excess allyl alcohol to yield this compound (DAC). LaCl₃ enhances DAC yield (up to 75%) by stabilizing intermediates .
- Phosphane-mediated synthesis : Use triphenylphosphane and diethyl azodicarboxylate (DEAD) with CO₂ and allyl alcohol. This one-pot method achieves ~75% yield under ambient conditions but requires careful handling of reactive reagents .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data do they provide?
- Methodology :
- ¹³C NMR : Identifies carbonyl (δ ~154–157 ppm) and allyl CH₂ groups (δ ~68–70 ppm). Peak splitting confirms stereochemical purity .
- FT-IR : Detects carbonate C=O stretching (~1740 cm⁻¹) and allyl C-H vibrations (~1640 cm⁻¹). In situ FT-IR can monitor reaction progress .
- Mass Spectrometry (EI) : Molecular ion peak at m/z 142 (C₇H₁₀O₃) and fragmentation patterns validate structure .
Q. What are the critical physical properties of this compound relevant to experimental design?
- Key Data :
- Density: 0.991 g/mL at 25°C .
- Boiling Point: 161°C at 2 mmHg .
- Solubility: 2.36 g/L in water at 20°C; miscible with organic solvents (e.g., ethanol, acetone) .
Q. How can researchers safely handle and store this compound in laboratory settings?
- Protocols :
- Use PPE (gloves, goggles) to avoid skin/eye irritation (R36/37/38).
- Store in sealed containers under nitrogen at 4°C to prevent polymerization.
- Avoid oxidizers; use sand or CO₂ for fire suppression .
Advanced Research Questions
Q. How do catalytic systems (e.g., metal chlorides) influence the yield and selectivity of this compound synthesis?
- Analysis :
- LaCl₃ vs. Other Chlorides : La³⁺ ions stabilize carbamate intermediates, reducing side reactions (e.g., urea decomposition). Yields follow LaCl₃ > ZnCl₂ > MgCl₂ due to Lewis acidity trends .
- Mechanistic Insights : X-ray diffraction and elemental analysis of LaCl₃ catalysts suggest a coordination-complex mechanism, where La³⁺ binds to carbonyl oxygen, facilitating nucleophilic attack by allyl alcohol .
Q. What computational approaches are used to model this compound’s reactivity and physicochemical properties?
- Methods :
- Quantum Chemistry (DFT) : Predicts reaction pathways (e.g., transition states in transesterification) and electronic properties (HOMO-LUMO gaps) .
- QSPR/Neural Networks : Correlate molecular descriptors (e.g., rotatable bonds, polar surface area) with properties like solubility or thermal stability .
Q. How can contradictory data on synthetic yields be resolved across studies?
- Case Study :
- Discrepancy : Urea transesterification yields vary (60–75%) due to differences in catalyst activation (e.g., pre-treatment of LaCl₃) or moisture sensitivity .
- Resolution : Standardize protocols (e.g., anhydrous conditions, catalyst calcination) and validate purity via GC-MS or HPLC .
Q. What emerging applications does this compound have in polymer science?
- Research Frontiers :
Properties
IUPAC Name |
bis(prop-2-enyl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-3-5-9-7(8)10-6-4-2/h3-4H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJWYKGYGWOAHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25549-94-4 | |
Record name | Carbonic acid, di-2-propen-1-yl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25549-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6065846 | |
Record name | Carbonic acid, di-2-propen-1-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15022-08-9 | |
Record name | Allyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15022-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonic acid, di-2-propen-1-yl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015022089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diallyl carbonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19177 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbonic acid, di-2-propen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonic acid, di-2-propen-1-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diallyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.537 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diallyl carbonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9P2G65CXJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.